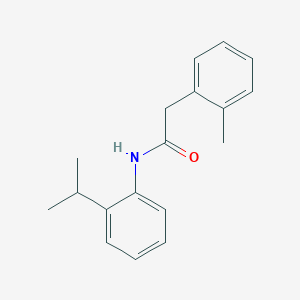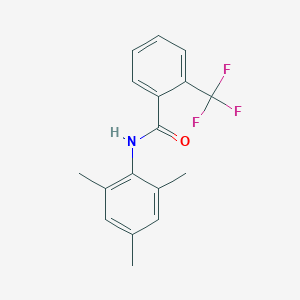
N-mesityl-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-mesityl-2-(trifluoromethyl)benzamide, also known as MTFB, is a synthetic compound that belongs to the class of benzamides. MTFB has been widely used in scientific research due to its unique properties.
Mecanismo De Acción
N-mesityl-2-(trifluoromethyl)benzamide inhibits HDAC activity by binding to the active site of the enzyme. HDACs remove acetyl groups from histones, which can result in the repression of gene expression. By inhibiting HDAC activity, N-mesityl-2-(trifluoromethyl)benzamide can increase the acetylation of histones, leading to the activation of gene expression.
Biochemical and Physiological Effects:
N-mesityl-2-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-mesityl-2-(trifluoromethyl)benzamide can induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. N-mesityl-2-(trifluoromethyl)benzamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N-mesityl-2-(trifluoromethyl)benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models, suggesting that it may have potential therapeutic applications for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-mesityl-2-(trifluoromethyl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high yield, making it cost-effective for large-scale experiments. However, N-mesityl-2-(trifluoromethyl)benzamide has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to use in some experiments. In addition, N-mesityl-2-(trifluoromethyl)benzamide has a relatively short half-life, which can limit its effectiveness in some applications.
Direcciones Futuras
For the use of N-mesityl-2-(trifluoromethyl)benzamide in scientific research include its potential applications in the treatment of cancer, inflammatory diseases, and metabolic disorders.
Métodos De Síntesis
N-mesityl-2-(trifluoromethyl)benzamide can be synthesized using various methods. One of the most common methods is the reaction of mesitylene, trifluoromethylbenzoyl chloride, and triethylamine in the presence of a catalyst. The resulting compound is then purified using column chromatography. The yield of N-mesityl-2-(trifluoromethyl)benzamide from this method is typically high, making it a cost-effective and efficient way of synthesizing N-mesityl-2-(trifluoromethyl)benzamide.
Aplicaciones Científicas De Investigación
N-mesityl-2-(trifluoromethyl)benzamide has been extensively used in scientific research due to its ability to inhibit the activity of certain enzymes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression. By inhibiting HDACs, N-mesityl-2-(trifluoromethyl)benzamide can modulate gene expression and potentially be used as a therapeutic agent for various diseases, including cancer.
Propiedades
Fórmula molecular |
C17H16F3NO |
|---|---|
Peso molecular |
307.31 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)-N-(2,4,6-trimethylphenyl)benzamide |
InChI |
InChI=1S/C17H16F3NO/c1-10-8-11(2)15(12(3)9-10)21-16(22)13-6-4-5-7-14(13)17(18,19)20/h4-9H,1-3H3,(H,21,22) |
Clave InChI |
BBALIAFPIYLDRI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC=C2C(F)(F)F)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC=C2C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Isopropylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B245736.png)
![1,4-Bis[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B245743.png)
![1,4-Bis[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B245744.png)
![1,4-Bis[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245745.png)
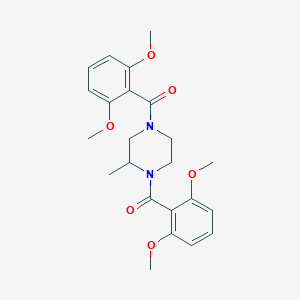
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245775.png)
![2,5-dichloro-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B245781.png)
![1-[(4-bromophenyl)sulfonyl]-1H-imidazole](/img/structure/B245783.png)
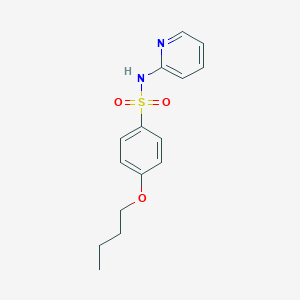
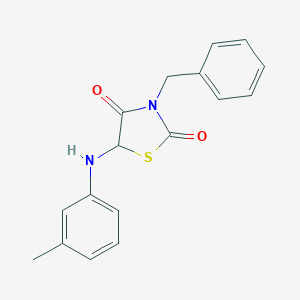
![Dimethyl 5-[(5-bromo-2-chlorobenzoyl)amino]isophthalate](/img/structure/B245801.png)
![Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B245812.png)
![1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine](/img/structure/B245816.png)
